1-{[(tert-butyldimethylsilyl)oxy]methyl}cyclobutane-1-carbaldehyde
CAS No.: 220343-45-3
Cat. No.: VC11514487
Molecular Formula: C12H24O2Si
Molecular Weight: 228.40 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 220343-45-3 |
|---|---|
| Molecular Formula | C12H24O2Si |
| Molecular Weight | 228.40 g/mol |
| IUPAC Name | 1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutane-1-carbaldehyde |
| Standard InChI | InChI=1S/C12H24O2Si/c1-11(2,3)15(4,5)14-10-12(9-13)7-6-8-12/h9H,6-8,10H2,1-5H3 |
| Standard InChI Key | WBBTUYYDUQNZDE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1(CCC1)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a cyclobutane ring substituted at the 1-position with both a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group and an aldehyde functional group. Its molecular formula is C₁₂H₂₄O₂Si, with a molecular weight of 228.40 g/mol. The TBDMS group confers steric bulk and stability, while the aldehyde enables diverse reactivity in nucleophilic additions and cycloadditions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 220343-45-3 | |
| IUPAC Name | 1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutane-1-carbaldehyde | |
| Molecular Formula | C₁₂H₂₄O₂Si | |
| Molecular Weight | 228.40 g/mol | |
| Canonical SMILES | CC(C)(C)Si(C)OCC1(CCC1)C=O | |
| Purity | ≥95% |
Spectroscopic and Computational Insights
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NMR Spectroscopy: The aldehyde proton resonates near δ 9.5–10.0 ppm (¹H NMR), while the cyclobutane protons appear as complex multiplet signals between δ 1.5–3.0 ppm due to ring strain .
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (Si-C vibrations) confirm functional group presence.
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Computational Studies: Density functional theory (DFT) calculations predict a puckered cyclobutane ring with dihedral angles of ~35°, contributing to heightened reactivity .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a two-step strategy:
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Protection of Hydroxymethylcyclobutane: Reaction of 1-(hydroxymethyl)cyclobutane-1-carbaldehyde with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole, yielding the TBDMS-protected intermediate .
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Oxidation or Functional Group Interconversion: Selective oxidation of primary alcohols (if present) to aldehydes using reagents like pyridinium chlorochromate (PCC) .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | TBDMSCl, imidazole, DMF, 0°C → RT | 85% | |
| 2 | PCC, CH₂Cl₂, 4Å MS, 12 h | 78% |
Challenges and Solutions
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Steric Hindrance: The TBDMS group impedes reactions at the hydroxymethyl site. Microwave-assisted synthesis has been employed to enhance reaction rates .
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Aldehyde Stability: Storage under inert atmosphere (Ar/N₂) at −20°C prevents oxidation to carboxylic acids.
Applications in Organic Synthesis
Building Block for Heterocycles
The aldehyde group participates in cyclocondensation reactions to form pyrroles and pyridines. For example, reaction with primary amines yields Schiff bases, which undergo electrocyclic ring-opening to access azepines .
Natural Product Synthesis
The compound serves as a precursor to cyclobutane-containing terpenoids. In a 2023 study, it was used to synthesize the cyclobutane core of scopariusin derivatives via photoinduced [2+2] cycloaddition .
Material Science Applications
Its rigid cyclobutane framework has been explored in polymer cross-linking agents to enhance thermal stability in silicones.
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
A 2024 report described enantioselective synthesis using chiral N,N′-dioxide-Zn(II) catalysts, achieving 92% ee for (R)-configured products .
Photopharmacology Applications
The cyclobutane ring’s strain enables light-triggered drug release mechanisms, with ongoing research into targeted cancer therapies .
Green Chemistry Approaches
Solvent-free mechanochemical synthesis has reduced reaction times from hours to minutes, improving scalability .
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